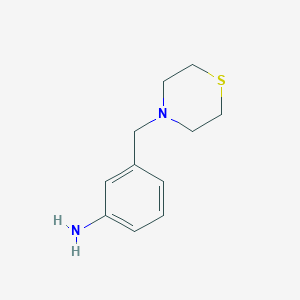
3-(Thiomorpholin-4-ylmethyl)aniline
Übersicht
Beschreibung
3-(Thiomorpholin-4-ylmethyl)aniline is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.33 . It is also known as TMA or TMTMA . This compound is typically in the form of a powder or oil .
Molecular Structure Analysis
The InChI code for 3-(Thiomorpholin-4-ylmethyl)aniline is 1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Thiomorpholin-4-ylmethyl)aniline is a powder or oil at room temperature. .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research demonstrates the effectiveness of certain thiomorpholine derivatives in corrosion inhibition. For example, a thiophene Schiff base, structurally related to 3-(Thiomorpholin-4-ylmethyl)aniline, has been synthesized and tested as a corrosion inhibitor for mild steel in acidic solutions. The study found that this compound efficiently inhibits corrosion, and its effectiveness increases with concentration. The adsorption of this compound on mild steel surfaces follows Langmuir's isotherm, suggesting a strong interaction between the inhibitor and the metal surface. Quantum chemical calculations using Density Functional Theory (DFT) provided insights into the correlation between the molecular structure of the inhibitor and its efficiency (Daoud et al., 2014).
Antimicrobial Activity
Thiomorpholine derivatives have also been investigated for their potential antimicrobial activity. In one study, a range of 4-thiomorpholin-4ylbenzohydrazide derivatives were synthesized and tested for their antimicrobial properties. These compounds were designed to have increased lipophilicity, potentially enhancing their microbial intracellular concentration and reducing microbial resistance. The synthesized compounds showed promising antimicrobial activities, highlighting the potential of thiomorpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives serve as key building blocks in medicinal chemistry. Novel bridged bicyclic thiomorpholine compounds have been prepared and proposed as useful scaffolds in drug discovery. These bicyclic derivatives exhibit interesting biological profiles, underscoring their importance in the development of new therapeutic agents. The synthesis of these compounds from inexpensive starting materials through straightforward chemistry offers a practical approach to accessing novel bicyclic thiomorpholine derivatives (Walker & Rogier, 2013).
Synthesis of Complex Organic Molecules
A study focused on the synthesis of a complex organic molecule featuring a thiomorpholine moiety highlighted the utility of these compounds in organic synthesis. The research involved the synthesis and structural determination of a molecule incorporating furan and thiomorpholine units, emphasizing the versatility of thiomorpholine derivatives in constructing complex organic frameworks. The study utilized various spectroscopic techniques for structural elucidation, demonstrating the intricate interplay between molecular structure and functionality (Sun et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTPFTCILWEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiomorpholin-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



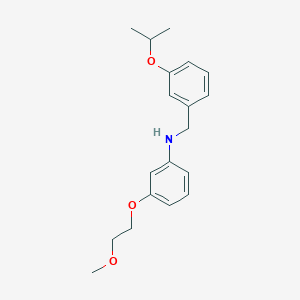
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
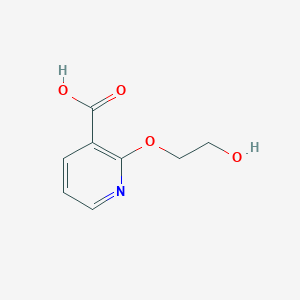
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
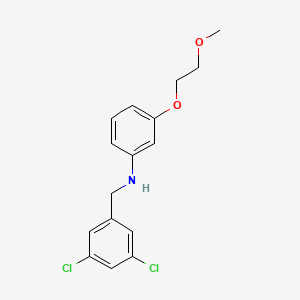
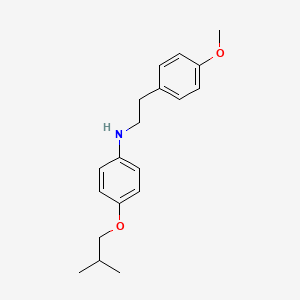
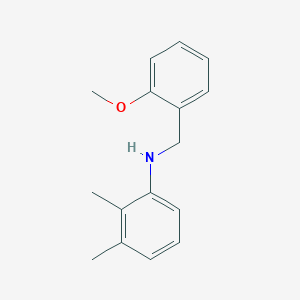
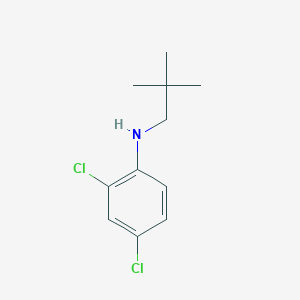
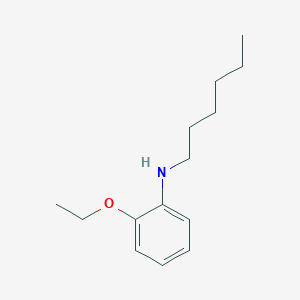
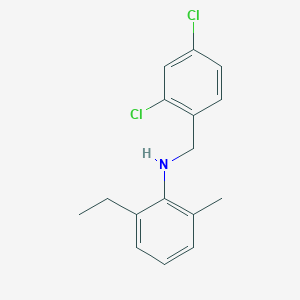
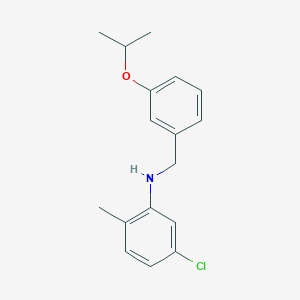
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)
